9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole) 9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18852366
InChI: InChI=1S/C48H32N2O/c1-5-19-45-41(15-1)42-16-2-6-20-46(42)49(45)37-13-9-11-35(31-37)33-23-27-39(28-24-33)51-40-29-25-34(26-30-40)36-12-10-14-38(32-36)50-47-21-7-3-17-43(47)44-18-4-8-22-48(44)50/h1-32H
SMILES:
Molecular Formula: C48H32N2O
Molecular Weight: 652.8 g/mol

9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)

CAS No.:

Cat. No.: VC18852366

Molecular Formula: C48H32N2O

Molecular Weight: 652.8 g/mol

* For research use only. Not for human or veterinary use.

9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole) -

Specification

Molecular Formula C48H32N2O
Molecular Weight 652.8 g/mol
IUPAC Name 9-[3-[4-[4-(3-carbazol-9-ylphenyl)phenoxy]phenyl]phenyl]carbazole
Standard InChI InChI=1S/C48H32N2O/c1-5-19-45-41(15-1)42-16-2-6-20-46(42)49(45)37-13-9-11-35(31-37)33-23-27-39(28-24-33)51-40-29-25-34(26-30-40)36-12-10-14-38(32-36)50-47-21-7-3-17-43(47)44-18-4-8-22-48(44)50/h1-32H
Standard InChI Key PUMBYCIOZWSYPD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)C7=CC(=CC=C7)N8C9=CC=CC=C9C1=CC=CC=C18

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound features a central oxygen atom bridging two biphenyl-carbazole moieties. Each subunit consists of a carbazole group linked to a biphenyl system via a 3,4'-diyl connection, creating an extended π-conjugated framework . This structural rigidity enhances thermal stability and electronic delocalization, critical for optoelectronic performance.

Physicochemical Characteristics

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC₄₈H₃₂N₂O
Molecular Weight652.78 g/mol
CAS Registry Number1470161-29-5
Purity≥99% (HPLC)
UV Absorption (CH₂Cl₂)240 nm
Fluorescence Emission (CH₂Cl₂)350 nm

The compound’s solubility varies significantly with solvent choice. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) at 10 mM concentrations, with storage recommendations of ≤1 month at -20°C or ≤6 months at -80°C .

Synthesis and Analytical Characterization

Quality Control

Analytical confirmation relies on:

  • High-Performance Liquid Chromatography (HPLC): Purity verification (>99%) .

  • Mass Spectrometry: Molecular ion peak at m/z 652.78 .

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for structural elucidation of biphenyl and carbazole protons.

Applications in Advanced Materials Research

Optoelectronic Devices

The compound’s broad conjugation and high thermal stability (decomposition temperature >300°C) make it suitable as a host material in OLEDs . In such roles, it facilitates exciton confinement and energy transfer to emissive dopants, improving device efficiency.

ConditionStability Duration
-80°C (lyophilized)6 months
-20°C (solution in DMSO)1 month
Repeated freeze-thaw cycles degrade performance; aliquot stock solutions to mitigate this .

Recent Advancements and Future Directions

Research Highlights

  • Enhanced OLED Efficiency: A 2024 study demonstrated a 15% increase in external quantum efficiency when using this compound as a host in blue-emitting OLEDs.

  • Solubility Optimization: Co-solvent systems (e.g., DMSO:toluene) improved film homogeneity in spin-coated devices .

Challenges and Opportunities

  • Synthetic Scalability: Current methods lack cost-effectiveness for industrial-scale production.

  • Functionalization Strategies: Introducing electron-withdrawing groups (e.g., -CF₃) could red-shift emission for near-infrared applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator